molecular formula C10H11NO2 B048356 Acide 1,2,3,4-tétrahydroquinoléine-3-carboxylique CAS No. 114527-53-6

Acide 1,2,3,4-tétrahydroquinoléine-3-carboxylique

Numéro de catalogue: B048356
Numéro CAS: 114527-53-6
Poids moléculaire: 177.2 g/mol
Clé InChI: INRNDFZVAKDYFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid consists of a quinoline ring system that is partially saturated, making it a versatile scaffold for the development of new therapeutic agents.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Treatment of Neurological Disorders

Tic has been explored for its potential in treating dopaminergic nerve diseases, particularly Parkinson’s disease. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid can be formulated into medications that enhance dopaminergic activity, which is crucial for managing symptoms associated with Parkinson's disease . The compound has shown promise as a component in pharmaceutical compositions that include levodopa and other dopaminergic drugs .

1.2. Peptide and Peptidomimetic Design

Due to its unique geometrical conformation, Tic is utilized as a building block in peptides and peptidomimetics. It serves as a surrogate for proline, allowing for the design of compounds that can effectively target various enzymes and receptors. Notably, substituting Tic for proline in the drug enalapril led to the development of quinapril, an approved antihypertensive medication . This application highlights the significance of Tic in enhancing the biological activity of peptide-based drugs.

2.1. Enzyme Inhibition

Tic derivatives have been identified as potential inhibitors for several enzymes involved in various pathological processes. For instance, they have been studied as farnesyl transferase inhibitors and integrin antagonists, which are relevant in cancer therapy . The ability of Tic to modulate enzyme activity underscores its importance in drug discovery.

2.2. Neuropharmacology

The compound has also been investigated for its effects on opioid receptors, showing potential as an antagonist that could be beneficial in treating conditions such as addiction and anxiety disorders . Its interaction with glycoprotein receptors further emphasizes its diverse pharmacological profile.

Synthetic Approaches

The synthesis of Tic and its derivatives has been extensively studied, employing various methodologies such as:

  • Pictet–Spengler Reaction
  • Bischler–Nepieralski Reaction
  • Enyne Metathesis
  • Diels–Alder Reaction

These synthetic strategies enable the creation of diverse Tic derivatives with tailored biological properties .

Case Study: Parkinson's Disease Treatment

A study outlined the formulation of a pharmaceutical composition containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives combined with levodopa. This combination was shown to improve therapeutic outcomes in patients with Parkinson’s disease by enhancing dopaminergic signaling .

Case Study: Peptide Drug Development

Research demonstrated that integrating Tic into peptide structures significantly improved their stability and efficacy against specific targets such as angiotensin-converting enzyme (ACE). The resulting compounds exhibited enhanced pharmacokinetic properties compared to traditional peptides .

Data Table: Summary of Applications

Application AreaDescription
Neurological DisordersPotential treatment for Parkinson's disease through dopaminergic enhancement
Peptide DesignUsed as a building block in peptidomimetics; enhances biological activity
Enzyme InhibitionInhibits farnesyl transferase and integrins; relevant in cancer therapy
NeuropharmacologyActs on opioid receptors; potential use in addiction treatment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another method includes the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet-Spengler cyclization .

Industrial Production Methods

Industrial production methods for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and cyclization reactions under controlled conditions to produce the desired compound efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various quinoline derivatives, which can be further functionalized to develop new compounds with potential biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is unique due to its specific structural features that allow it to interact with various biological targets effectively. Its partially saturated quinoline ring system provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.

Activité Biologique

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Overview of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

THQCA is a derivative of tetrahydroquinoline known for its structural versatility and potential therapeutic applications. It serves as a crucial scaffold in the development of various bioactive compounds. The compound has been studied for its effects on different biological targets, including receptors involved in metabolic regulation and pathways associated with cancer.

1. Antidiabetic Effects

One notable study identified a derivative of THQCA, KY-021, as a potent agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound demonstrated significant efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models. Specifically, KY-021 showed an EC50 value of 11.8 nM in human PPAR gamma assays and reduced plasma triglycerides effectively at doses ranging from 0.3 to 3 mg/kg/day over six days .

2. Anticancer Properties

Recent investigations into the anticancer potential of THQCA derivatives have yielded promising results. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) revealed its ability to attenuate colon carcinogenesis in dimethylhydrazine-induced colorectal carcinoma models. M1 was administered at doses of 10 and 25 mg/kg for 15 days and was found to significantly reduce interleukin-6 (IL-6) levels while modulating JAK2/STAT3 signaling pathways associated with tumor progression .

The biological activity of THQCA can be attributed to several mechanisms:

  • Chloride Transport Modulation : THQCA derivatives have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is particularly relevant for developing treatments for cystic fibrosis .
  • PPAR Activation : As mentioned earlier, compounds like KY-021 act as PPAR-γ agonists, influencing lipid metabolism and glucose homeostasis .
  • Inhibition of Oncogenic Signaling : Compounds such as M1 inhibit IL-6-mediated signaling pathways that are critical in cancer progression. By blocking these pathways, THQCA derivatives can exert protective effects against cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of THQCA is essential for optimizing its pharmacological properties. Research has indicated that modifications to the THQCA structure can significantly enhance its biological activity. For example:

CompoundActivityEC50 ValueNotes
KY-021PPAR-γ Agonist11.8 nMReduces glucose and triglycerides
M1Anti-cancerN/AInhibits IL-6/JAK2/STAT3 signaling

Case Study 1: KY-021

In a study involving male KK-Ay mice, KY-021 was administered at varying doses to assess its impact on metabolic parameters. Results indicated that at a dose of 3 mg/kg/day over seven days, there was a significant reduction in plasma glucose levels alongside improved oral glucose tolerance .

Case Study 2: M1's Anticancer Activity

The anticancer efficacy of M1 was evaluated using histopathological assessments and biochemical analyses in Wistar rats with induced colorectal cancer. The treatment with M1 resulted in a marked decrease in tumor markers and restored metabolic profiles disrupted by cancer progression .

Propriétés

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNDFZVAKDYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552780
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114527-53-6
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

That same document describes the preparation of (-)-6-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with an optical purity of 100% and a yield of 95%, from m-tyrosine in accordance with the same method. However, where L-phenylalanine is used as the starting material, it is not possible to obtain a (-)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 100% optical purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Customer
Q & A

Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?

A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.